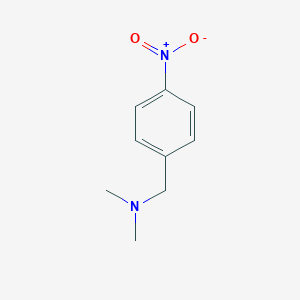

N,N-二甲基-4-硝基苄胺

概述

描述

N,N-Dimethyl-4-nitrobenzylamine is an important intermediate in organic synthesis with a wide range of applications in the fields of medicine, pesticides, and chemicals. It is characterized by the presence of a nitro group and a benzylamine moiety, which are functional groups that can participate in various chemical reactions .

Synthesis Analysis

The synthesis of N,N-Dimethyl-4-nitrobenzylamine has been optimized to achieve a high yield of 94.7% using methylene chloride as the reaction solvent. The process involves the use of dimethylamine hydrochloride as an auxiliary material and triethylamine as an acid-binding agent. The substrate, 4-nitrobenzyl bromide, is dissolved in dichloromethane and added dropwise at a controlled temperature of 30°C over a reaction time of 30 minutes. This improved method is based on the traditional process of hydrobromide bromine preparation but offers advantages such as low production cost, simple operation, short reaction time, and environmental friendliness .

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-4-nitrobenzylamine is related to compounds such as N-phenyl-4-nitrobenzylamine, which has been studied using X-ray crystallography. These studies provide insights into the molecular configurations and intermolecular interactions that may influence the reactivity and properties of N,N-Dimethyl-4-nitrobenzylamine .

Chemical Reactions Analysis

N,N-Dimethyl-4-nitrobenzylamine can participate in various chemical reactions due to its functional groups. For instance, the nitro group can be reduced to an amino group, which can then undergo further functionalization. The benzylamine moiety can also engage in reactions typical of aromatic amines, such as coupling reactions or substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Dimethyl-4-nitrobenzylamine are influenced by its molecular structure. The presence of the nitro group contributes to its reactivity, while the dimethylamino group can affect its basicity and solubility. The compound's properties are crucial for its applications in various industries and determine the conditions under which it can be used or stored .

Relevant Case Studies

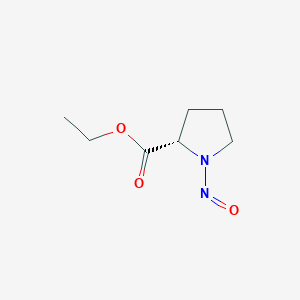

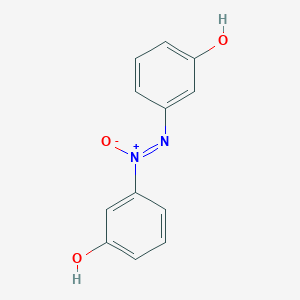

Case studies involving N,N-Dimethyl-4-nitrobenzylamine or related compounds highlight the importance of understanding the biological activity and potential applications of these molecules. For example, unsymmetrically substituted N-nitrosomethylbenzylamine, a related compound, has been identified as an esophageal carcinogen with mutagenic properties in certain bacterial strains, emphasizing the need for careful handling and assessment of related compounds . Additionally, the intramolecular charge transfer effect observed in p-nitrobenzylidene-p-dimethylaminoaniline, a structurally related compound, suggests that electronic interactions between substituents can significantly influence molecular configuration and, consequently, the properties of the molecule .

科学研究应用

合成和工业应用

N,N-二甲基-4-硝基苄胺作为有机合成中的中间体发挥着重要作用。它在医学、农药和化工等领域得到广泛应用。一项研究重点介绍了以二氯甲烷为反应溶剂、二甲胺盐酸盐为辅助材料的合成工艺,实现了 94.7% 的高反应收率。该工艺以生产成本低、工艺简单、反应时间短、环境友好、便于工业化生产为特点 (王玲雅,2015)。

晶体和分子结构

N,N-二甲基-4-硝基苄胺衍生物的晶体和分子结构已经得到研究,为它们的化学性质提供了见解。这包括对 N-苯基-4-硝基苄胺及相关化合物的研究,这些化合物使用 X 射线方法分析以确定其晶体结构 (F. Iwasaki 等,1988)。

电有机合成

在电有机合成领域,已经研究了在 N,N-二甲基甲酰胺溶液中电化学还原 4-硝基苄基溴,无论是否添加支持电解质。该研究表明通过 ECE 型反应形成了二聚体 4,4'-二硝基二苄基,突出了 N,N-二甲基-4-硝基苄胺在这种过程中的潜力 (P. He 等,2005)。

聚合物合成和表征

使用 N,N-二甲基-4-硝基苄胺合成了一种新型阳离子聚合物,展示了其在聚合物科学中的用途。这种聚合物具有独特的感光特性,使其在暴露于光后可以从阳离子形式转变为两性离子形式。此特性被用于 DNA 凝聚和释放,以及改变抗菌活性 (P. Sobolčiak 等,2013)。

催化加氢

N,N-二甲基-4-硝基苄胺还参与芳香硝基化合物的催化加氢。一项研究表明,在室温和大气压下,使用专门的催化剂,可以将硝基选择性加氢为相应的胺。该工艺有效地加氢了硝基,而不影响化合物中存在的其他官能团 (N. Yoon 等,1993)。

紫外/可见光谱性质

N,N-二甲基-4-硝基苄胺衍生物的光谱性质已经得到探索,特别是在理解各种环境中的供体-受体相互作用方面。这包括关于不同溶剂和环境条件如何影响这些化合物的紫外/可见光谱的研究,为其在材料科学和化学中的应用提供了有价值的见解 (Mohamed El-Sayed 等,2003)。

未来方向

N,N-Dimethyl-4-nitrobenzylamine has potential applications in the field of materials science. For instance, it has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-Dimethyl-4-nitrobenzylamine nanocrystals. These composite fibers display an extraordinarily high piezoelectric output response and solid-state blue fluorescence, making them promising for applications in energy harvesting through the piezoelectric effect and as solid-state blue emitters .

属性

IUPAC Name |

N,N-dimethyl-1-(4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLVPQKSXHTXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299093 | |

| Record name | N,N-Dimethyl-4-nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-nitrobenzylamine | |

CAS RN |

15184-96-0 | |

| Record name | 15184-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15184-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

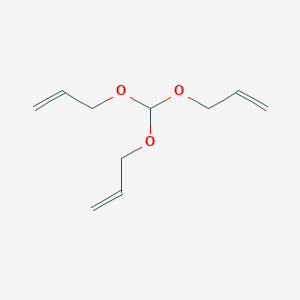

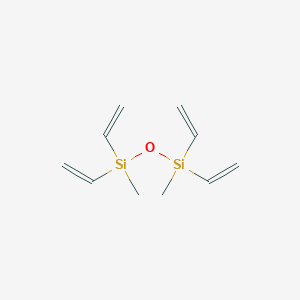

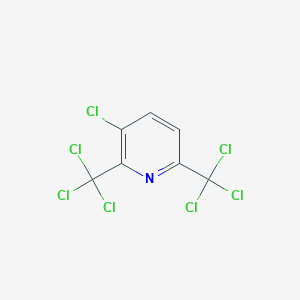

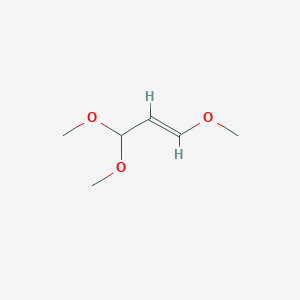

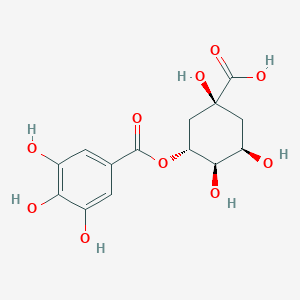

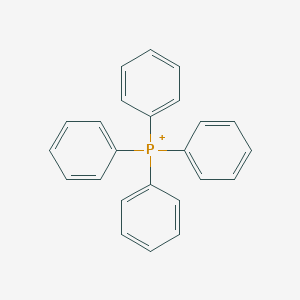

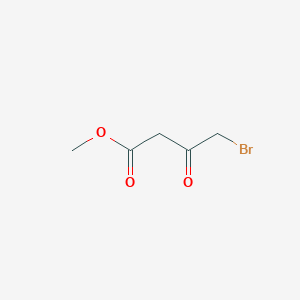

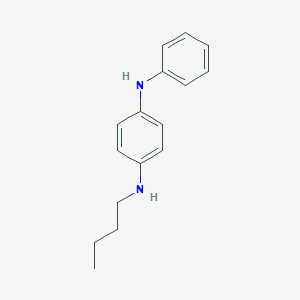

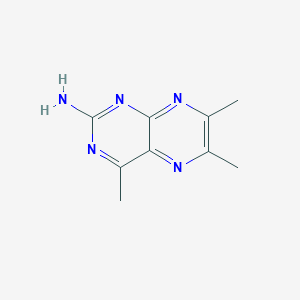

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of N,N-Dimethyl-4-nitrobenzylamine in organic synthesis?

A: N,N-Dimethyl-4-nitrobenzylamine serves as a crucial intermediate in synthesizing various organic compounds. Notably, it plays a key role in preparing pharmaceuticals, pesticides, and other chemicals [, ].

Q2: Can you describe an efficient method for synthesizing N,N-Dimethyl-4-nitrobenzylamine and its advantages?

A: A recent study [] outlines an effective synthesis method utilizing methylene chloride as the solvent, dimethylamine hydrochloride as an auxiliary material, and triethylamine as an acid-binding agent. 4-nitrobenzyl bromide, dissolved in dichloromethane, is added dropwise to the reaction mixture. This method, conducted at 30°C for 30 minutes, achieves a high yield of 94.7%. It presents several advantages over traditional methods, including lower production costs, simplified operation, reduced reaction time, and environmental friendliness, making it suitable for industrial production.

Q3: How does N,N-Dimethyl-4-nitrobenzylamine behave in the presence of a specific catalyst?

A: Research [] indicates that N,N-Dimethyl-4-nitrobenzylamine undergoes selective hydrogenation in the presence of a Borohydride Exchange Resin Supported Pd (BER-Pd) catalyst. This reaction, carried out at room temperature and atmospheric pressure, yields the corresponding amine without affecting other functional groups like ketones, ethers, esters, nitriles, or chloro groups. Importantly, this catalyst avoids hydrogenolysis of the benzylic group, making it highly selective for reducing the nitro group in N,N-Dimethyl-4-nitrobenzylamine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。